Strategic Sourcing & Technical Guide: 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine
Strategic Sourcing & Technical Guide: 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine
The following technical guide details the sourcing, synthesis, and application of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine , a high-value heterocyclic building block.
Executive Summary
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is a specialized trifluoromethylpyridine scaffold used in the synthesis of advanced agrochemicals (e.g., pyridyl-methyl benzamides) and pharmaceutical candidates targeting GPCRs and kinases.
Its structural value lies in its orthogonal reactivity :
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C3-Chloromethyl (-CH₂Cl): A highly reactive electrophile for Sₙ2 alkylation (introducing the pyridyl-methyl motif).
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C2-Bromo (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl cores.
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C5-Trifluoromethyl (-CF₃): Modulates lipophilicity (LogP) and metabolic stability, critical for bioavailability.
Availability Status: This compound is rarely available as a bulk "off-the-shelf" commodity due to the instability of the benzylic chloride moiety (hydrolysis/polymerization). Strategic sourcing requires procuring the stable methyl precursor and performing a late-stage functionalization.
Part 1: Strategic Sourcing in the USA
Unlike common reagents, this specific substitution pattern requires a "Make vs. Buy" decision based on the precursor availability.
The "Golden" Precursor
The most efficient sourcing strategy is to purchase the stable methyl analog and convert it.
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Target Precursor: 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine [1][2]
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Purity Requirements: >95% (GC/HPLC) to avoid difficult purification of the final labile chloride.
Supplier Landscape (USA & Global Logistics)
While direct US stock is limited, several vendors specialize in this specific pyridine subclass.
| Supplier Type | Vendor Name | Role | Catalog / SKU Notes |
| Catalog Aggregator | BLD Pharm | Primary Source | SKU: BD00772242 (Methyl Precursor). Ships from US/CN hubs. |
| Specialty Fluorine | Combi-Blocks | Precursor Source | Check for 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine .[1] |
| Custom Synthesis | Wuxi AppTec (US) | Bulk Scale-up | Ideal for >1kg orders requiring the final chloromethyl product. |
| Niche Vendor | CalPacLab | Small Scale | Lists CAS 1211520-05-6 (Check lead time). |
⚠️ Critical Distinction: Do not confuse with 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS 75806-84-7), which has a chlorine atom directly on the ring. This is a common, cheaper impurity that cannot perform the alkylation chemistry required.
Sourcing Decision Tree
Figure 1: Decision logic for sourcing the unstable chloromethyl intermediate versus the stable methyl precursor.
Part 2: Technical Profile & Synthesis Protocols
Chemical Profile
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IUPAC Name: 2-Bromo-3-(chloromethyl)-5-(trifluoromethyl)pyridine
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Molecular Formula: C₇H₄BrClF₃N
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Molecular Weight: 274.47 g/mol
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Physical State: Low-melting solid or oil (tends to crystallize upon cooling).
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Stability: Moisture Sensitive. The benzylic chloride hydrolyzes to the alcohol (CH₂OH) if exposed to ambient humidity. Store under Argon at -20°C.
Synthesis Protocol (Self-Validating System)
Since the direct supply is unreliable, the following protocol describes the conversion of the methyl precursor (CAS 1211520-05-6) to the target.
Route A: Radical Bromination (Wohl-Ziegler) & Chloride Exchange
Rationale: Direct chlorination with NCS is often sluggish. Bromination with NBS is faster, followed by Finkelstein-like exchange if the chloride is strictly required (though the bromide is often a better leaving group).
Step 1: Radical Bromination
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Reagents: 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine (1.0 eq), NBS (N-Bromosuccinimide, 1.1 eq), AIBN (catalytic) or Benzoyl Peroxide.
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Solvent: CCl₄ (classic) or Trifluorotoluene (Green alternative, higher boiling point).
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Procedure:
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Dissolve precursor in solvent (0.2 M).
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Add NBS and radical initiator.
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Reflux (80-100°C) under N₂ with irradiation (visible light or UV) to accelerate initiation.
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Monitor: TLC/LCMS. Look for the disappearance of the methyl peak and appearance of the mono-bromide. Note: Stop before di-bromination occurs.
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Workup: Filter off succinimide. Concentrate filtrate.
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Product: 2-Bromo-3-(bromomethyl)-5-(trifluoromethyl)pyridine .
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Note: This intermediate is usually sufficient for alkylation reactions and is more reactive than the chloromethyl analog.
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Step 2: Conversion to Chloromethyl (If specifically required)
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Reagents: Crude Bromomethyl intermediate, LiCl (excess).
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Solvent: DMF or Acetone.
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Procedure: Stir at RT for 4-6 hours.
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Result: Quantitative conversion to 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine .
Reaction Pathway Diagram
Figure 2: Synthetic workflow from the commercial methyl precursor to the target and downstream application.
Part 3: Handling & Safety Data[4][5]
Hazard Class: Corrosive / Lachrymator.
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Benzylic Halides: The chloromethyl/bromomethyl group is a potent alkylating agent. It is lachrymatory (tear gas effect) and vesicant (blistering agent).
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Handling:
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Engineering Controls: Handle only in a functioning fume hood.
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PPE: Double nitrile gloves, lab coat, and safety goggles.
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Decontamination: Quench spills with dilute ammonia or 10% NaOH solution to hydrolyze the alkyl halide.
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References
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BLD Pharm. Product: 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine (CAS 1211520-05-6).[2][3] Retrieved from
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ChemicalBook. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS 75806-84-7) - Distinction Note. Retrieved from
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Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. Retrieved from
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MDPI. Facile Synthesis of Bromine-Substituted (Chloromethyl)Pyridine Precursors. (General methodology for methyl-to-chloromethyl conversion). Retrieved from
